molecular formula C11H17NO B168583 2-(3-Isopropoxyphenyl)ethylamine CAS No. 149489-17-8

2-(3-Isopropoxyphenyl)ethylamine

Cat. No.: B168583
CAS No.: 149489-17-8
M. Wt: 179.26 g/mol
InChI Key: JSECYUMSFUEJPJ-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyphenyl)ethylamine is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropoxybenzaldehyde with ethylamine. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-isopropoxyphenylacetonitrile using a palladium or platinum catalyst. This process is conducted under high pressure and temperature to achieve high yields of the desired amine.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles, such as halides or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted phenethylamines

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)ethylamine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. Additionally, the compound may inhibit certain enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound of 2-(3-Isopropoxyphenyl)ethylamine, known for its stimulant and psychoactive properties.

    3,4-Methylenedioxyphenethylamine (MDPEA): A similar compound with a methylenedioxy group, known for its psychoactive effects.

    4-Methoxyphenethylamine (4-MPEA): A compound with a methoxy group, known for its stimulant properties

Uniqueness

This compound is unique due to the presence of the isopropoxy group, which may confer distinct pharmacological properties compared to other phenethylamine derivatives. This structural modification can influence the compound’s binding affinity to receptors and its overall biological activity .

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSECYUMSFUEJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401658
Record name 2-(3-isopropoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-17-8
Record name 2-(3-isopropoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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